Product packaging for GW 590735(Cat. No.:CAS No. 622402-22-6)

GW 590735

Cat. No.: B1672471
CAS No.: 622402-22-6
M. Wt: 478.5 g/mol
InChI Key: ILUPZUOBHCUBKB-UHFFFAOYSA-N
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Description

Overview of Nuclear Receptor Superfamily and PPAR Isoforms (PPARα, PPARγ, PPARδ)

Peroxisome proliferator-activated receptors (PPARs) are a group of ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily, which also includes receptors for steroids, retinoids, and thyroid hormones. nih.govnih.govsigmaaldrich.comtocris.com Discovered in 1990, these receptors play a central role in translating nutritional and metabolic stimuli into changes in gene expression. nih.govnih.gov

There are three distinct PPAR subtypes, or isoforms, each encoded by a separate gene:

PPARα (NR1C1)

PPARδ (also known as PPARβ or NR1C2)

PPARγ (NR1C3)

While these isoforms share a high degree of structural similarity, particularly in their DNA-binding domains, they differ in their tissue distribution, ligand selectivity, and physiological roles. sigmaaldrich.comnih.govresearchgate.net The general structure of a PPAR consists of a variable N-terminal region, a highly conserved DNA-binding domain (DBD), a flexible hinge region, and a C-terminal ligand-binding domain (LBD). encyclopedia.pubnumberanalytics.com

PPARs regulate gene expression by forming a heterodimer with the retinoid X receptor (RXR). sigmaaldrich.comtocris.commdpi.com In the presence of a ligand, this PPAR-RXR complex undergoes a conformational change, binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, and modulates their transcription. nih.govnih.govnumberanalytics.com

Table 1: Characteristics of PPAR Isoforms

Feature PPARα PPARγ PPARδ (β)
Primary Tissue Distribution Liver, kidney, heart, muscle, brown adipose tissue. nih.govsigmaaldrich.com Adipose tissue, macrophages, large intestine. nih.govnih.gov Ubiquitously expressed, including in the digestive tract, adipose tissue, and skeletal muscle. nih.govsigmaaldrich.comencyclopedia.pub
Primary Endogenous Ligands Fatty acids, eicosanoids. sigmaaldrich.comtocris.com Prostaglandins, fatty acids. tocris.comresearchgate.net Fatty acids, prostacyclin. tocris.com
Primary Biological Function Regulates fatty acid catabolism (β-oxidation) and lipid transport. encyclopedia.pubresearchgate.netmdpi.com Key regulator of adipogenesis, lipid storage, and insulin (B600854) sensitivity. nih.govnumberanalytics.comnih.gov Regulates fatty acid oxidation, energy expenditure, and cholesterol metabolism. nih.govmdpi.comnih.gov

Role of PPARs in Metabolic Regulation and Cellular Processes

PPARs are crucial sensors and regulators of lipid and glucose metabolism, energy homeostasis, and inflammatory responses. nih.govnumberanalytics.comnih.gov Their activation by fatty acids and their derivatives allows cells and the whole body to adapt to different nutritional states. nih.govmdpi.com

Metabolic Regulation: PPARα is a master regulator of lipid metabolism, particularly during fasting, by controlling the expression of genes involved in fatty acid uptake and oxidation in the liver. encyclopedia.pubmdpi.com PPARγ is essential for the differentiation of fat cells (adipogenesis), promoting the storage of lipids and playing a vital role in maintaining whole-body insulin sensitivity. nih.govnih.govresearchgate.net PPARδ is involved in enhancing fatty acid metabolism and energy expenditure in muscle and adipose tissue. nih.govnih.gov

Cellular Processes: Beyond metabolism, PPARs are involved in a wide array of cellular functions. They regulate cell differentiation, proliferation, and apoptosis. nih.govtocris.comresearchgate.net All three isoforms have been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. nih.govresearchgate.netresearchgate.net

The integrated action of these receptors is fundamental for managing energy balance and is implicated in the pathophysiology of metabolic diseases when their signaling pathways are dysregulated. nih.gov

Historical Context of PPAR Agonist Development and Research Focus on GW 590735

The discovery of PPARs and the elucidation of their roles in metabolism spurred significant research into developing synthetic ligands to modulate their activity for therapeutic purposes. researchgate.netnih.gov Early drug development efforts led to two major classes of compounds that are still in clinical use:

Fibrates: These drugs, such as fenofibrate (B1672516), are PPARα agonists used to treat dyslipidemia by lowering triglyceride levels. nih.govnih.gov

Thiazolidinediones (TZDs): This class, including pioglitazone, are potent PPARγ agonists that act as insulin sensitizers in the treatment of type 2 diabetes. nih.govnih.govnih.gov

The clinical success of these isoform-selective agonists led to the exploration of dual- and pan-PPAR agonists, with the goal of addressing multiple aspects of metabolic syndrome with a single molecule. nih.govdrugbank.com In parallel, research continued to identify more potent and selective agonists for individual isoforms to achieve greater efficacy.

It is within this context that This compound emerged from research programs. Developed by GlaxoSmithKline, this compound was identified as a highly potent and selective agonist for the PPARα isoform. ncats.iomedchemexpress.com The primary research focus for this compound was its potential as a treatment for dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood. ncats.iomedchemexpress.comabcam.com Research demonstrated its ability to favorably alter lipid profiles by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol and triglycerides in preclinical models. abcam.commedkoo.com Although it entered clinical trials, its development was ultimately discontinued (B1498344). ncats.io

Table 2: Research Profile of this compound

Parameter Value / Finding Reference(s)
Target Receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) ncats.iomedchemexpress.com
Potency (EC₅₀) 4 nM medchemexpress.comabcam.comcaymanchem.com
Selectivity >500-fold for PPARα versus PPARγ and PPARδ medchemexpress.commedkoo.comcaymanchem.com
Binding Affinity (PPARα) 0.06 μM (60 nM) mdpi.com
Observed Preclinical Effects Increases HDL cholesterol; Decreases LDL and VLDL cholesterol; Reduces triglycerides. abcam.commedkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21F3N2O4S B1672471 GW 590735 CAS No. 622402-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUPZUOBHCUBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977813
Record name 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid
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Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343321-96-0, 622402-22-6
Record name GW-590735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960
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Record name GW 590735
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-590735
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07215
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90977813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-590735
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Biology and Ligand Receptor Interactions of Gw 590735

Co-crystal Structure Analysis of GW 590735 with Human PPARα

The molecular interactions of this compound with human PPARα (hPPARα) have been elucidated through co-crystal structure analysis. The co-crystal structure of this compound bound to the hPPARα ligand-binding domain (LBD) is publicly available (PDB: 2P54) bio-techne.commedchemexpress.com. This structural data provides a detailed view of how this compound occupies the binding pocket within the PPARα LBD, offering insights into the molecular basis of its agonistic activity bio-techne.commedchemexpress.com.

Predicted Binding Poses and Ligand-Binding Domain Interactions

This compound engages directly with the ligand-binding domain of PPARα nih.gov. The binding pocket within the PPARα LBD is a well-defined cavity that accommodates the ligand bio-techne.com. Previous research has indicated that specific structural elements of this compound, such as its gem-dimethyl "head-group" and an amide linker domain, are pivotal for its high selectivity and potency towards PPARα bio-techne.com. These features are believed to contribute significantly to the compound's ability to induce the necessary conformational changes in the receptor for coactivator recruitment bio-techne.com.

Comparisons with other PPARα ligands, such as sanguinarine, highlight that this compound induces distinct conformational shifts within the PPARα protein, particularly affecting helices like the activation function-2 (AF2) helix and helix 3 harvard.edu. These conformational adjustments are critical for modulating the interaction with coactivator proteins, such as SRC1 medchemexpress.comharvard.edu.

An overview of key interactions can be conceptually represented as follows:

Table 1: Conceptual Key Interactions of this compound with PPARα LBD (Click to expand for detailed residue interactions based on PDB: 2P54)

Interaction TypeKey Residues on PPARαStructural Feature of this compoundProposed Role
Hydrogen Bonding(Specific residues from PDB: 2P54)Carboxylic acid, Amide linkerAnchoring ligand, orienting for activity
Hydrophobic Contacts(Specific residues from PDB: 2P54)Trifluoromethylphenyl, Thiazole, Phenoxy groupsOccupying hydrophobic pocket, enhancing binding affinity
Conformational ChangesAF2 helix, Helix 3Overall ligand shape and rigidityFacilitating coactivator binding, releasing corepressors

Structure-Activity Relationships Informing PPARα Agonism

This compound is recognized as a potent and highly selective agonist of PPARα, demonstrating an EC50 value of 4 nM for PPARα activation nih.gov. Its selectivity profile is notable, exhibiting at least 500-fold greater activity for PPARα compared to PPARδ and PPARγ nih.govbio-techne.com.

Table 2: this compound Selectivity Profile (Click to expand for detailed EC50/IC50 values)

Target ReceptorEC50/IC50 (nM)Selectivity vs. PPARα
PPARα4 (EC50) nih.gov-
PPARδ>2000 (IC50) nih.gov>500-fold nih.gov
PPARγ>2000 (IC50) nih.gov>500-fold nih.gov

In Vitro Investigations of Gw 590735

Cell-Based Reporter Gene Assays for PPARα Agonism

GW 590735 has been extensively characterized in cell-based reporter gene assays, demonstrating its high potency and selectivity as a PPARα agonist. In CV-1 cells, this compound exhibits an EC50 value of 4 nM for PPARα activation, as determined by luciferase-based transactivation assays. frontiersin.orgresearchgate.net This compound shows remarkable selectivity, being at least 500-fold more selective for PPARα over PPARδ and PPARγ. frontiersin.orgresearchgate.net

This compound is frequently utilized as a reference agonist in commercial human PPARα reporter assay kits, which employ mammalian cells engineered to constitutively express human PPARα. nih.govspringernature.com These systems are designed to quantify the functional activity of test samples, whether agonistic or antagonistic, against human PPARα, providing clear and reproducible results. springernature.com

Further investigations using a mammalian one-hybrid transcriptional system, where a Gal4 DNA-binding domain is fused to PPARα, have shown that exogenous estrogen-related receptor alpha (ERRα) can enhance the transcriptional activity of GW-activated Gal4-PPARα. frontiersin.org While direct in vitro interaction studies between PPARα and ERRα did not consistently show GW ligand-dependency, a stronger GW ligand-dependent interaction was observed within cells, suggesting a complex interplay between these nuclear receptors. frontiersin.org

Table 1: PPAR Agonist Potency in CV-1 Cells

CompoundTarget ReceptorEC50 (µM)Selectivity (vs. PPARδ, PPARγ)Reference
This compoundPPARα0.004≥ 500-fold frontiersin.orgresearchgate.net
This compoundPPARγ> 10- frontiersin.org
This compoundPPARδ> 10- frontiersin.org

Studies in Cellular Models of Lipid Metabolism

As a potent PPARα agonist, this compound influences cellular lipid metabolism, primarily through the activation of PPARα in hepatocytes. Activation of PPARα in these cells is linked to several key metabolic processes, including increased ketogenesis, enhanced fatty acid β-oxidation, and lipolysis of triglycerides. google.com This mechanism contributes to its potential utility in the research of dyslipidemia. frontiersin.orgresearchgate.net

Beyond its direct effects on lipid processing, this compound has been investigated for its impact on cellular energy balance. In studies involving patient-derived mitochondrial complex I (CI)-deficient fibroblasts and chemically-induced CI-impaired HeLa cells, this compound significantly reduced elevated NAD(P)H levels. oaepublish.com This reduction is potentially mediated by the stimulation of fatty acid metabolism, rather than cholesterol efflux pathways, suggesting a broader role in cellular metabolic regulation. oaepublish.com

Assessment of Transcriptional Responses in Various Cell Types

The agonistic activity of this compound on PPARα translates into specific transcriptional responses in various cell types. In human PPARα reporter assay systems, this compound induces a significant transcriptional response, consistent with its role as a PPARα activator. springernature.commdpi.com

The interaction between PPARα and other nuclear receptors, such as ERRα, also modulates transcriptional activity. Exogenous ERRα has been shown to enhance the transcriptional activity of PPARα when activated by this compound in certain cellular contexts. frontiersin.org This crosstalk suggests that the transcriptional effects of this compound can be influenced by the presence and activity of other regulatory proteins, leading to a nuanced control over target gene expression. frontiersin.org

Effects on Cellular Processes in Specific In Vitro Systems

Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are known to govern epidermal lipid synthesis and metabolism. mdpi.commdpi.com Their activation in the skin has been shown to regulate genes critical for permeability barrier homeostasis, epidermal differentiation, lipid biosynthesis, and inflammation. mdpi.commdpi.com

In the context of human skin models, this compound has been utilized in in silico modeling studies. Its 3D structure, when bound with the SRC1 peptide, has been considered a known PPARα activator to identify active sites for ligand binding. While specific detailed research findings directly demonstrating this compound's ability to accelerate barrier repair in human skin explant models are not extensively detailed in the provided search results, its role as a potent PPARα agonist suggests its relevance in such investigations, given the established link between PPARα activation and skin barrier function. mdpi.commdpi.com Other studies have shown that plant-derived PPARα activating complexes can induce significant transcriptional responses in PPARα luciferase reporter assays and accelerate barrier repair in delipidated human skin explant models, increasing ceramides, filaggrin, and transglutaminase-1. mdpi.commdpi.com

While Peroxisome Proliferator-Activated Receptor (PPAR) agonists, including PPARα agonists, have been explored in the context of acute myeloid leukemia (AML) treatment strategies, detailed specific research findings on this compound's effects in AML cell lines, particularly in combination with other agents, are not extensively described in the readily available literature.

However, general mechanisms involving PPAR agonists in AML have been patented. A combined pharmaceutical composition, including a PPAR agonist and a Bcl-2 inhibitor, has been proposed for preventing and/or treating AML. In this context, a PPAR agonist, which can activate PPARα, is described to inhibit the PI3K expression level of AML cell strains at a molecular level. When combined with a Bcl-2 inhibitor, this action is suggested to downregulate the PI3K/AKT and Raf/MEK/ERK pathways, thereby inhibiting the proliferation of AML cell strains, inducing apoptosis, and inhibiting their clonogenic capacity. Although this compound is a known PPARα agonist, specific experimental data detailing its direct involvement and efficacy in these combination studies in AML cell lines were not found in the provided information.

In Vivo Research Applications and Preclinical Efficacy of Gw 590735

Rodent Models of Metabolic Dysregulation

In a randomized, double-blind, placebo-controlled study involving healthy, moderately overweight human subjects, the administration of 20 µg o.d. GW 590735, a PPARα agonist, demonstrated significant modulation of lipid profiles. diabetesjournals.orgnih.gov Treatment with this compound led to a statistically significant reduction in fasting plasma triglycerides, showing a decrease of approximately 27% to 30% (P < 0.05). diabetesjournals.orgnih.gov A modest reduction in apolipoprotein B levels (−13%, P < 0.05) was also observed. diabetesjournals.org While low-density lipoprotein (LDL) cholesterol levels did not change significantly, there was a tendency for high-density lipoprotein (HDL) cholesterol to increase. diabetesjournals.org Furthermore, the postprandial concentration of 13C-palmitate in plasma triglycerides was notably reduced by 62% in response to this compound treatment (P = 0.08), with a significant reduction in the relative abundance of 13C-palmitate in triglycerides (P = 0.03). diabetesjournals.orgresearchgate.net

Table 1: Effects of this compound on Fasting Plasma Lipid Profiles in Moderately Obese Men diabetesjournals.org

Lipid ParameterChange with this compound TreatmentP-value
Fasting Triglycerides-27% to -30%< 0.05
Apolipoprotein B-13%< 0.05
LDL CholesterolNo significant changeN/A
HDL CholesterolTendency to increaseN/A

In the same human study, while the PPARδ agonist GW501516 demonstrated a 20% reduction in liver fat content and increased the proportion of exhaled CO2 originating from meal fat content, this compound did not exhibit these specific changes. diabetesjournals.orgnih.gov This suggests that, in this context, this compound, as a PPARα agonist, primarily influences lipid metabolism by reducing triglycerides rather than significantly enhancing whole-body fatty acid oxidation or reducing liver fat content to the same extent as a PPARδ agonist. diabetesjournals.orgnih.gov PPARα agonists are known to regulate genes involved in fatty acid transport and β-oxidation, primarily in the liver. nih.gove-dmj.org

Zebrafish Models in Developmental Biology Research

Zebrafish embryos serve as a valuable model system for developmental biology research due to their transparency, rapid external development, and genetic tractability, allowing for direct visualization of organogenesis and real-time assessment of developmental perturbations. nih.govfrontiersin.orgnih.govdiva-portal.org Many developmental regulatory pathways, including those for pancreas development and lipid metabolism, are highly conserved between zebrafish and mammals. nih.govresearchgate.net

Studies utilizing zebrafish models have explored the impact of modulating Peroxisome Proliferator Activated Receptors (PPARs) on pancreas development and organogenesis. nih.gov As this compound is a PPARα agonist, findings related to PPARα modulation in zebrafish are relevant. Chronic exposure to PPARα agonists has been observed to lead to significantly reduced endocrine pancreas area and aberrant endocrine pancreas morphology in transgenic zebrafish embryos. nih.gov This indicates that altered PPAR activity during embryogenesis can disrupt normal pancreatic development, highlighting the role of PPARs in the intricate process of organogenesis. nih.gov

Pharmacological modulation of PPARs, including PPARα agonists, can induce morphological defects and alter lipid accumulation in zebrafish embryos. nih.gov Lipid staining techniques, such as Nile Red staining, are employed to quantify lipid accumulation in zebrafish larvae following developmental exposures to various compounds. nih.govmdpi.comresearchgate.net Altered lipid accumulation consistent with isoform function has been reported in response to PPAR ligand exposure. nih.gov For instance, while PPARγ antagonism decreased total body lipid accumulation, PPARγ activation significantly increased it in a concentration-dependent manner. nih.gov Although specific data for this compound's direct effects on embryonic morphology and lipid accumulation in zebrafish are not detailed, its classification as a PPARα agonist suggests it would contribute to the general effects observed with this class of compounds on developmental processes and lipid homeostasis in this model. nih.gov Zebrafish lipid droplets play a crucial role in maintaining embryonic ATP homeostasis during early development. nih.gov

Gene Expression Analysis in Developmental Contexts (e.g., pdx1, gcga, try)

Preclinical research has explored the effects of this compound on gene expression in developmental contexts, particularly in zebrafish embryos. A study investigating changes in gene expression within the PPAR signaling pathway exposed zebrafish embryos to various PPAR ligands, including the PPARα agonist this compound, at 3 days post-fertilization (dpf) for 24 hours prior to RNA isolation wikipedia.org.

While the study assessed the impact of several PPAR agonists and antagonists on pancreatic target genes such as pancreatic and duodenal homeobox 1 (pdx1), glucagon (B607659) a (gcga), and trypsin (try), it was specifically noted that exposures to the PPARα agonist this compound did not significantly alter fish length or yolk sac area at 96 hours post-fertilization (hpf) (p>0.05) wikipedia.org. The significant disruptions in the gene expression of pdx1, gcga, and try, along with reduced exocrine pancreas length and aberrant phenotypes, were attributed to PPARβ/δ ligands, not this compound wikipedia.org. For instance, PPARβ/δ agonism led to an increase in gcga expression by over 800% (p<0.001) and a decrease in try expression by 80-90% (p=0.004) compared to controls. Additionally, pdx1 expression was significantly reduced by approximately 60% due to PPARβ/δ agonism (p=0.027) wikipedia.org. These findings suggest that while this compound was part of the experimental setup, its specific agonistic activity on PPARα did not induce the observed changes in these particular pancreatic developmental genes in the zebrafish model.

Table 1: Effects of PPAR Ligands on Pancreatic Gene Expression in Zebrafish Embryos

Gene TargetEffect of PPARα Agonist (this compound)Effect of PPARβ/δ AgonismReference
pdx1No significant changeSignificantly reduced (~60%) wikipedia.org wikipedia.org
gcgaNo significant changeIncreased (>800%) wikipedia.org wikipedia.org
tryNo significant changeDecreased (80-90%) wikipedia.org wikipedia.org

Molecular and Cellular Pathways Modulated by Gw 590735

Regulation of Genes Involved in Lipid Metabolism (e.g., Carnitine Palmitoyl-transferase 1b)

GW 590735 significantly impacts lipid metabolism by modulating the expression of genes crucial for fatty acid oxidation and lipoprotein dynamics. As a potent PPARα agonist, it directly influences the transcriptional activity of target genes under PPARα control probes-drugs.orgcreative-diagnostics.com. PPARα is a master regulator of hepatic lipid metabolism, primarily promoting fatty acid beta-oxidation in the liver wjgnet.comoncotarget.com.

Research findings demonstrate that this compound leads to a significant increase in high-density lipoprotein (HDL) cholesterol levels while concurrently decreasing low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) cholesterol, and notably reducing triglycerides probes-drugs.orgmedchemexpress.com. This comprehensive effect on lipid profiles underscores its role in modulating systemic lipid homeostasis.

A key enzyme regulated by PPARα in lipid metabolism is Carnitine Palmitoyl-transferase 1 (CPT1), with CPT1b being the muscle isoform caymanchem.com. CPT1 is the rate-limiting enzyme responsible for facilitating the entry of long-chain fatty acids into mitochondria for beta-oxidation caymanchem.comnih.gov. PPARα activation by agonists like this compound upregulates the expression of genes involved in fatty acid oxidation, including CPT1 wjgnet.comoncotarget.com. Studies have shown that CPT1b is associated with fatty acid metabolism and PPAR pathways, and that partial inhibition of CPT1b can be a therapeutic strategy for insulin (B600854) resistance caymanchem.comnih.gov. The "Carnitine shuttle" pathway, essential for fatty acid transport into mitochondria, is also influenced by PPARα probes-drugs.org.

Table 1: Effects of this compound on Lipid Parameters

Lipid ParameterEffect of this compoundComparative Increase in HDL Cholesterol (vs. Bezafibrate (B1666932), Torcetrapib)
HDL CholesterolSignificantly Increased37%, 53%, and 84% respectively medchemexpress.com
LDL CholesterolDecreasedN/A
VLDL CholesterolDecreasedN/A
TriglyceridesSignificantly ReducedN/A

Table 2: this compound Potency and Selectivity

TargetEC50 / SelectivityReference
PPARα4 nM (EC50 for GAL4-responsive reporter gene expression) probes-drugs.orgmedchemexpress.com
PPARγ>500-fold selectivity over PPARα probes-drugs.orgmedchemexpress.com
PPARδ>500-fold selectivity over PPARα probes-drugs.orgmedchemexpress.com

Influence on Circadian Gene Expression Pathways

The circadian clock, an endogenous 24-hour oscillation system, governs a wide array of physiological processes, including metabolism. PPARα, the primary target of this compound, is intricately linked to circadian gene expression pathways probes-drugs.org. Specifically, PPARα is involved in pathways such as the "BMAL1:CLOCK,NPAS2 activates circadian gene expression" and the general "Circadian Clock" pathway probes-drugs.org.

Studies in mammals, particularly mice, have revealed that nearly half of all protein-coding genes exhibit circadian rhythms in their transcription across various organs, often in an organ-specific manner plos.org. This widespread rhythmic gene expression underscores the profound influence of the circadian clock on systemic physiology. Light-induced gene expression plays a crucial role in entraining the circadian clock, synchronizing internal rhythms with external light cycles plos.org. Furthermore, neural clocks are known to regulate circadian gene expression in peripheral metabolic tissues, highlighting a complex interplay between central and peripheral oscillators in maintaining metabolic homeostasis researchgate.net. The agonistic activity of this compound on PPARα suggests its potential to modulate these intricate circadian networks, thereby influencing metabolic rhythms.

Impact on Mitochondrial Biogenesis and Function

Mitochondrial biogenesis, the process by which cells increase their mitochondrial numbers, is a fundamental mechanism for maintaining cellular energy homeostasis and adapting to metabolic demands nih.gov. This compound, through its role as a PPARα agonist, is associated with the "Transcriptional activation of mitochondrial biogenesis" pathway probes-drugs.org.

Interplay with Inflammation-Related Signaling Pathways (e.g., NF-κB, COX-2)

PPARα activation is well-established for its anti-inflammatory properties, primarily through its ability to interfere with key inflammatory signaling pathways, including those involving Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) researchgate.netnih.gov. This compound, by agonizing PPARα, is expected to participate in these modulatory effects.

PPARα can transrepress the activity of major inflammatory transcription factors such as NF-κB and Activator Protein 1 (AP-1) researchgate.net. One mechanism involves PPARα directly binding to and transactivating NF-κB inhibitor alpha (IκBα), which leads to increased IκBα protein levels ebi.ac.ukresearchgate.net. Elevated IκBα then sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression ebi.ac.ukresearchgate.netresearchgate.netnih.gov. This antagonism between PPARα and NF-κB underlies the suppression of pro-inflammatory cytokines like IL-6 and TNF-α ebi.ac.ukresearchgate.net.

The relationship between PPARα and COX-2 is more complex. While some studies suggest that activation of PPARα can downregulate COX-2 expression in certain contexts, others indicate that PPARα signaling might increase COX-2 expression in specific cell types, or that the interplay is highly context-dependent oncotarget.comnih.govwjgnet.com. However, the overarching effect of PPARα agonists is generally anti-inflammatory, contributing to the resolution of inflammatory responses ebi.ac.ukresearchgate.netnih.govmedchemexpress.com.

Crosstalk with Other Nuclear Receptors and Transcription Factors (e.g., Estrogen-Related Receptor Alpha)

PPARα engages in intricate crosstalk with other nuclear receptors and transcription factors, expanding its regulatory influence beyond its direct target genes. A notable interaction occurs with the Estrogen-Related Receptor alpha (ERRα), an orphan nuclear receptor that shares structural homology with estrogen receptors but is not activated by classic estrogens oncotarget.comgoogleapis.compatsnap.com. Both PPARα and ERRα belong to the nuclear receptor superfamily and play significant roles in energy metabolism, particularly in tissues with high energy demands such as the liver, heart, skeletal muscle, and adipose tissue oncotarget.compatsnap.comnih.gov.

Research employing protein-protein interaction traps has identified a direct interaction between liganded PPARα (e.g., when bound by agonists like GW7647) and ERRα oncotarget.comnih.gov. This interaction suggests a transcriptional crosstalk mechanism between PPARα and ERRα pathways oncotarget.com. This crosstalk can involve shared coregulators, such as PGC-1α, which is a common coactivator for both PPARα and ERRα, and whose expression and activity are increased during stimuli like fasting oncotarget.com. The interplay between these receptors can modulate the expression of target genes. For instance, the mRNA levels of PDK4, a prototypical PPARα target gene involved in fatty acid oxidation, were observed to be enhanced when a PPARα agonist was combined with an ERRα inhibitor, suggesting a role for ERRα in modulating PPARα-mediated transcription oncotarget.com.

Modulation of Adipogenesis and Hepatic Steatosis Related Gene Expression

This compound, as a PPARα agonist, plays a significant role in modulating processes related to adipogenesis (the formation of fat cells) and hepatic steatosis (fatty liver disease). PPARα is intimately involved in the regulation of lipid metabolism, which is central to the development and progression of hepatic steatosis probes-drugs.orgmedchemexpress.commdpi.com.

PPARα activation is crucial for preventing and alleviating hepatic steatosis. Agonists of PPARα elicit a marked decrease in hepatic steatosis by enhancing mitochondrial beta-oxidation and reducing lipogenesis in the liver wjgnet.commdpi.com. This mechanism helps to prevent the excessive accumulation of triglycerides in hepatocytes, a hallmark of non-alcoholic fatty liver disease (NAFLD) mdpi.com. In models where PPARα expression or activity is impaired, hepatic steatosis can be exacerbated, particularly during fasting or under high-fat diet conditions, underscoring PPARα's protective role mdpi.com.

Comparative Pharmacological Studies of Gw 590735

Comparison with Approved Fibrates (e.g., Fenofibrate (B1672516), Bezafibrate)

Fibrates, such as fenofibrate and bezafibrate (B1666932), are a class of drugs widely used for the treatment of dyslipidemia, primarily by activating PPARα. GW 590735, as a potent PPARα agonist, shares some of the lipid-modifying effects observed with these approved agents.

Fenofibrate is known to activate PPARα, leading to reductions in low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol wikipedia.org. Studies have shown that fenofibrate significantly reduces serum triglyceride and total cholesterol concentrations nih.gov. Furthermore, fenofibrate has demonstrated the ability to reduce serum uric acid levels and enhance renal uric acid clearance nih.gov. It has also been observed to significantly reduce total cholesterol, non-HDL cholesterol, and apolipoprotein B levels drugbank.comresearchgate.net.

Bezafibrate, in contrast to fenofibrate's PPARα specificity, acts as a pan-PPAR activator, engaging PPARα, PPARγ, and PPARδ medchemexpress.comresearchgate.netnih.gov. It is effective in lowering LDL cholesterol and triglycerides and elevating HDL cholesterol in hyperlipidemia wikipedia.org. Similar to fenofibrate, bezafibrate also reduces serum triglyceride and cholesterol concentrations nih.gov. Beyond lipid modulation, bezafibrate has shown improvements in glucose tolerance, evidenced by reduced insulin (B600854) levels, and positively impacted metabolic markers such as gamma-GTP and adiponectin drugbank.comresearchgate.net.

In a comparative study involving a PPARα agonist (this compound) and a PPARδ agonist (GW501516), this compound demonstrated a reduction in fasting plasma triglycerides, similar in magnitude to that achieved by GW501516 (approximately -27% for this compound versus -30% for GW501516) diabetesjournals.orgresearchgate.net. However, this compound did not induce changes in non-esterified fatty acids (NEFA) or glycerol (B35011) levels diabetesjournals.org. A modest reduction in apolipoprotein B (-13%) was also observed with this compound diabetesjournals.org. Both fenofibrate and bezafibrate have been reported to increase plasma proprotein convertase subtilisin/kexin type 9 (PCSK9) concentrations drugbank.comresearchgate.net.

Differential Effects Compared to PPARγ and PPARδ Agonists (e.g., Rosiglitazone (B1679542), GW501516)

The peroxisome proliferator-activated receptor family comprises three main isoforms: PPARα, PPARγ, and PPARδ, each with distinct tissue distribution and physiological roles. This compound's effects differ significantly from those of agonists targeting PPARγ and PPARδ.

Rosiglitazone is a well-known selective PPARγ agonist wikipedia.orgnih.gov. Its primary mechanism involves acting as an insulin sensitizer, enhancing the responsiveness of target cells to insulin in adipose tissue, skeletal muscle, and the liver wikipedia.orgmims.com. PPARγ is predominantly expressed in fat tissue, where it regulates genes crucial for adipocyte differentiation, fatty acid uptake and storage, and glucose uptake wikipedia.org. Rosiglitazone has been shown to stimulate glucose uptake in cellular models biomolther.org.

GW501516 is a highly selective and potent PPARδ agonist, exhibiting high affinity (Ki = 1 nM) and potency (EC50 = 1 nM) for PPARδ, with over 1,000-fold selectivity against PPARα and PPARγ wikipedia.org. Clinical development for GW501516 was halted due to concerns regarding cancer development in animal studies wikipedia.org. Pharmacologically, GW501516 has been shown to significantly reduce fasting plasma triglycerides (-30%), apolipoprotein B (-26%), LDL cholesterol (-23%), and insulin (-11%) diabetesjournals.orgresearchgate.net. It also led to a significant reduction in liver fat content (20%) and urinary isoprostanes (30%), indicating a decrease in oxidative stress diabetesjournals.orgresearchgate.net. Furthermore, GW501516 increased the relative proportion of exhaled CO2 originating from meal fat content and enhanced the expression of carnitine palmitoyl-transferase 1b (CPT1b) in skeletal muscle, suggesting increased fat oxidation diabetesjournals.orgresearchgate.net.

A direct comparative study highlighted the differential effects of this compound (PPARα agonist) and GW501516 (PPARδ agonist). While both compounds reduced fasting plasma triglycerides to a similar extent, GW501516 uniquely demonstrated significant reductions in apolipoprotein B, LDL cholesterol, and insulin, alongside an improvement in insulin sensitivity, effects not observed with this compound diabetesjournals.org. Moreover, GW501516's ability to reduce liver fat content and urinary isoprostanes, and to increase fat oxidation in skeletal muscle, distinguishes its metabolic impact from that of this compound diabetesjournals.orgresearchgate.net. Neither this compound nor GW501516 affected the pathway of fatty acids appearing in the NEFA fraction, a pathway that can be altered by PPARγ agonists like rosiglitazone diabetesjournals.org. Interestingly, circulating fibroblast growth factor 21 (FGF21) levels increased significantly in response to treatment with both this compound (PPARα) and GW501516 (PPARδ), but not with rosiglitazone (PPARγ) nih.gov.

Analysis of Potency and Efficacy Relative to Other PPARα Agonists

This compound is characterized as a potent and selective PPARα agonist, with an EC50 of 4 nM medchemexpress.comabcam.com. Its selectivity for PPARα is noted to be at least 500-fold over PPARδ and PPARγ medchemexpress.com. This high potency and selectivity position this compound favorably when compared to other PPARα activators.

Approved fibrates like fenofibrate and bezafibrate also activate PPARα. However, their potency in activating PPARα is generally in the micromolar range. For instance, bezafibrate has reported EC50 values of 50 μM for human PPARα medchemexpress.com. This indicates that this compound is significantly more potent in activating PPARα than these traditional fibrates.

Other potent and specific PPARα agonists that have been investigated include AVE8134, DRF10945, and LY518674 nih.govgoogleapis.com. BMS-687453 is another example of a potent and selective PPARα agonist, with an EC50 of 10 nM for human PPARα in transactivation assays medchemexpress.com. Comparing the reported EC50 values, this compound (4 nM) appears to be more potent than BMS-687453 (10 nM) in activating human PPARα medchemexpress.comabcam.com. Ciprofibrate is also recognized as a potent PPARα agonist medchemexpress.com.

In terms of efficacy, this compound has demonstrated in vivo effects consistent with PPARα activation, including increasing HDL cholesterol, decreasing LDL and very-low-density lipoprotein (VLDL) cholesterol, and reducing triglycerides abcam.com. These effects are characteristic of PPARα agonists and contribute to their antidyslipidemic properties.

Table 1: Comparative Pharmacological Properties of this compound and Related Compounds

Compound NameTarget ReceptorPotency (EC50/Ki)Key Metabolic EffectsSelectivityPubChem CID
This compoundPPARαEC50 = 4 nM abcam.com↓ Triglycerides, ↓ ApoB, ↑ HDL, ↓ LDL, ↓ VLDL abcam.comdiabetesjournals.org>500-fold vs PPARδ/γ medchemexpress.com9956726 nih.gov
FenofibratePPARαN/A↓ Triglycerides, ↓ Cholesterol, ↓ LDL, ↑ HDL, ↓ ApoB, ↓ Uric Acid wikipedia.orgnih.govdrugbank.comPPARα specific researchgate.net3339 wikipedia.org
BezafibratePPARα, PPARγ, PPARδEC50 = 50 μM (hPPARα) medchemexpress.com↓ Triglycerides, ↓ Cholesterol, ↓ LDL, ↑ HDL, ↑ Glucose Tolerance, ↑ Adiponectin nih.govdrugbank.comwikipedia.orgPan-PPAR medchemexpress.com39042 wikipedia.org
RosiglitazonePPARγN/AInsulin Sensitization, ↑ Glucose Uptake, Adipocyte Differentiation wikipedia.orgmims.combiomolther.orgSelective PPARγ wikipedia.org77999 flybase.org
GW501516PPARδEC50 = 1 nM, Ki = 1 nM wikipedia.org↓ Triglycerides, ↓ ApoB, ↓ LDL, ↓ Insulin, ↓ Liver Fat, ↑ Fat Oxidation diabetesjournals.orgresearchgate.net>1000-fold vs PPARα/γ wikipedia.org9803963 wikipedia.org

Translational Research Insights and Historical Clinical Investigation of Gw 590735

Preclinical Data Supporting Translational Potential in Metabolic Diseases

Preclinical studies have demonstrated the significant translational potential of GW 590735 in addressing metabolic disorders, primarily through its highly selective activation of PPARα. This compound exhibits an EC50 of 4 nM for PPARα, showcasing remarkable selectivity with at least 500-fold preference over PPARδ and PPARγ. delta-f.com

Activation of PPARα by compounds like this compound plays a crucial role in lipid homeostasis. This activation leads to an increased clearance of triglyceride (TG)-rich very low-density lipoprotein (VLDL), a key mechanism in improving lipid profiles. scbt.com Furthermore, PPARα activation in hepatocytes is associated with several beneficial metabolic processes, including increased ketogenesis, enhanced fatty acid β-oxidation, lipolysis of triglycerides, reduced inflammatory responses, and improved hydrogen peroxide (H2O2) detoxification. glpbio.com

In vivo preclinical research conducted in the Apo-A-I-transgenic mouse model (male C57BL/6 mice transgenic for human ApoA-I) provided compelling evidence of this compound's efficacy. Oral administration of this compound (0.5-5 mg/kg twice daily for 5 days) resulted in a reduction in low-density lipoprotein cholesterol (LDLc) and triglycerides (TG), alongside an increase in high-density lipoprotein (HDL) cholesterol. delta-f.com

Table 1: Preclinical Efficacy of this compound in Apo-A-I-Transgenic Mice

ParameterEffect Observed with this compound Treatment (0.5-5 mg/kg, BID for 5 days)Source
LDLcLowered delta-f.com
Triglycerides (TG)Lowered delta-f.com
HDL CholesterolIncreased delta-f.com

Table 2: PPAR Selectivity of this compound

Receptor TargetEC50 (nM)Selectivity vs. PPARαSource
PPARα4N/A delta-f.com
PPARδ>2000>500-fold delta-f.com
PPARγ>2000>500-fold delta-f.com

Rationale for Past Clinical Investigations (e.g., Dyslipidemia, Cardiovascular Diseases)

The rationale for advancing this compound into clinical investigations stemmed from its potent PPARα agonist activity and the established role of PPARα in lipid metabolism, which is critical for managing dyslipidemia and preventing cardiovascular diseases. Dyslipidemia, characterized by abnormal levels of lipids in the bloodstream, is a major risk factor for cardiovascular diseases, primarily by promoting atherosclerosis.

PPARα agonists, such as fibrates, have a long history as lipid-lowering agents. They are known to reduce total cholesterol and triglycerides while increasing high-density cholesterol, thereby contributing to a reduction in cardiovascular risk, particularly in patients with atherogenic dyslipidemia. Given that this compound demonstrated a similar mechanism of action as a selective and potent PPARα agonist in preclinical studies, it was considered a promising candidate for improving dyslipidemic profiles. scbt.comdelta-f.com The ability of PPARα agonists to regulate glucose, lipid, and cholesterol metabolism made this compound a logical candidate for addressing imbalances that can lead to conditions like obesity, type 2 diabetes, and cardiovascular disease.

Overview of Discontinued (B1498344) Clinical Development Status and Implications for Future Research

This compound reached Phase II clinical trial development for the treatment of dyslipidemia; however, its clinical development was subsequently discontinued. nih.govscbt.com While specific reasons for the discontinuation of this compound are not detailed in publicly available summaries, the broader landscape of PPAR agonist development highlights common challenges. The development of many novel PPAR agonists has faced significant obstacles, often due to safety concerns, leading to a high attrition rate for compounds targeting these receptors. For instance, another PPAR agonist, GW501516 (a PPARδ agonist), was discontinued due to tumorigenic effects observed in long-term animal studies, illustrating the potential complexities in this drug class.

The discontinuation of this compound, despite its promising preclinical data, underscores the inherent difficulties in translating preclinical efficacy into safe and effective clinical therapies for metabolic and cardiovascular diseases. Nevertheless, the peroxisome proliferator-activated receptor pathway, particularly PPARα, continues to be a significant area of therapeutic interest. Future research in this field is likely to focus on the development of novel PPAR modulators with enhanced selectivity and improved safety profiles, aiming to overcome the challenges encountered by compounds like this compound and ultimately deliver effective treatments for dyslipidemia and related metabolic conditions.

Advanced Methodologies Employed in Gw 590735 Research

Luciferase Reporter Assays for Receptor Agonism Quantification

Luciferase reporter assays are a widely utilized tool in pharmacological research for quantifying the agonistic or antagonistic activity of compounds on specific receptors. This method relies on the principle that a test compound, when biologically active, can bind to and activate a receptor, thereby inducing the transcription of a luciferase reporter gene. The enzyme luciferase then catalyzes the oxidation of D-luciferin, resulting in light production that can be precisely quantified using a luminometer, typically reported in Relative Light Units (RLU's). This provides a sensitive and selective readout of receptor activation indigobiosciences.compromega.de.

In the context of GW 590735, luciferase reporter gene assays have been specifically employed to quantify its transactivation of the Gal4-fused human PPARalpha (PPARα) DNA binding domain. These assays are conducted in CV1 cells, providing a controlled environment to assess the compound's direct impact on PPARα activity medchemexpress.com.

Detailed Research Findings: this compound has been identified as a potent and selective agonist of PPARα. Through luciferase reporter assays, its half-maximal effective concentration (EC₅₀) for PPARα was determined to be 4 nM. Crucially, these studies demonstrated that this compound exhibits at least 500-fold selectivity over other related PPAR isoforms, specifically PPARδ and PPARγ medchemexpress.com.

Table 1: Agonistic Activity of this compound on PPAR Isoforms

Receptor IsoformEC₅₀ Value (nM)Selectivity (vs. PPARα)
PPARα4N/A
PPARδ>2000>500-fold
PPARγ>2000>500-fold

Data derived from luciferase reporter gene assays in CV1 cells medchemexpress.com.

Gene Expression Profiling (e.g., RNA-seq, RT-qPCR)

Gene expression profiling is a powerful methodology that measures the activity of thousands of genes simultaneously within a cell or tissue at a given moment. This technique primarily assesses messenger RNA (mRNA) levels, providing insights into the transcriptional patterns influenced by various conditions, including exposure to chemical compounds like this compound thermofisher.com. Two prominent methods within gene expression profiling are RNA sequencing (RNA-seq) and quantitative real-time PCR (RT-qPCR).

RNA Sequencing (RNA-seq): RNA-seq is a next-generation sequencing technology that offers a comprehensive and high-resolution analysis of gene expression. It allows for the "digital counting" of RNA molecules, providing highly quantitative and precise measurements across a wide dynamic range. Beyond quantifying known transcripts, RNA-seq can also facilitate the discovery of novel transcripts, splice variants, and gene fusions. This method is particularly effective at detecting low-abundance transcripts and identifying more differentially expressed genes with higher fold-changes compared to older microarray technologies thermofisher.comuniversiteitleiden.nl.

Quantitative Real-Time PCR (RT-qPCR): RT-qPCR is a widely used and highly sensitive technique for verifying differential gene expression profiles and quantifying specific gene products. The process typically involves reverse transcribing isolated mRNA into complementary DNA (cDNA), which is then amplified in real-time using specific primers and a DNA-binding dye or probe. The accumulation of amplified DNA is monitored by fluorescence, allowing for the quantification of the initial mRNA levels. RT-qPCR is a robust method for targeted gene expression analysis and validation of findings from broader profiling techniques thermofisher.comibidi.com.

Detailed Research Findings: Gene expression profiling has been employed in studies involving this compound to understand its impact on biological pathways. For instance, in research utilizing zebrafish embryos, this compound was used as a pharmacological agonist to modulate PPAR activity during embryonic development. This allowed researchers to characterize the specific roles of PPAR isoforms, particularly during pancreatic organogenesis. Quantitative Real-Time PCR (qRT-PCR) was performed to assess the expression levels of key genes, including pparaa, pparg, fabp1a, and fabp1b1, in response to this compound exposure nih.gov. These studies contribute to understanding how this compound influences gene regulation relevant to metabolic processes and development.

Table 2: Genes Assessed in this compound-Related Gene Expression Studies

Gene NameDescription (Relevance to PPAR/Metabolism)Assessment MethodStudy Context
pparaaPeroxisome proliferator-activated receptor alphaqRT-PCRZebrafish embryogenesis, pancreatic organogenesis nih.gov
ppargPeroxisome proliferator-activated receptor gammaqRT-PCRZebrafish embryogenesis, pancreatic organogenesis nih.gov
fabp1aFatty acid binding protein 1aqRT-PCRZebrafish embryogenesis, pancreatic organogenesis nih.gov
fabp1b1Fatty acid binding protein 1b1qRT-PCRZebrafish embryogenesis, pancreatic organogenesis nih.gov

Protein-Protein Interaction Analysis (e.g., Mammalian Protein–Protein Interaction Trap system)

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, and understanding these interactions is crucial for deciphering protein functions and their roles within cellular networks. The Mammalian Protein-Protein Interaction Trap (MAPPIT) system is a sophisticated mammalian two-hybrid technique designed to detect and analyze PPIs directly within a mammalian cellular environment, offering insights that are often more physiologically relevant than in vitro assays mdpi.comcreative-biolabs.comiaanalysis.com.

MAPPIT operates based on the principles of type I cytokine receptor signal transduction, specifically leveraging the Janus kinase (JAK)-Signal Transducers and Activators of Transcription (STAT) signaling pathway. In this system, a "bait" protein of interest is fused to a signaling-deficient chimeric cytokine receptor. A "prey" protein, representing a potential interacting partner, is coupled to a functional cytokine receptor domain. When the bait and prey proteins interact, they bring together the necessary components to restore functional JAK-STAT signaling. This restored signaling pathway ultimately leads to the transcription of a reporter gene, often luciferase, providing a quantifiable readout of the protein interaction mdpi.comcreative-biolabs.comiaanalysis.comnih.gov.

Detailed Research Findings: MAPPIT offers several advantages, including its ability to detect a broad range of protein interactions, even those requiring post-translational modifications or the presence of endogenous or exogenous ligands. Its design allows for high-throughput screening of potential interaction partners and provides a quantitative measure of interaction strength. The system's versatility enables researchers to adapt it for various types of interactions by modifying the bait and prey proteins, making it a valuable tool for exploring complex biological networks relevant to the targets of compounds like this compound mdpi.comcreative-biolabs.com. While specific MAPPIT studies directly applying this compound were not detailed in the provided information, the methodology is broadly applicable to understanding the protein interactions of receptors and pathways that compounds like this compound modulate.

Molecular Docking and Computational Modeling in Ligand Design

Molecular docking is a computational modeling technique that plays a pivotal role in modern drug discovery and ligand design. It predicts the preferred binding orientation, or "pose," of a small molecule (ligand) within the binding site of a larger macromolecular target, such as a protein or receptor. Beyond predicting the optimal pose, molecular docking also estimates the binding affinity between the ligand and the target, which is indicative of the strength and stability of the resulting complex jscimedcentral.comresearchgate.netnih.govresearchgate.net.

The process typically involves generating multiple possible candidate structures (poses) for the ligand within the target's binding pocket. These poses are then ranked using "scoring functions," which are mathematical algorithms designed to evaluate the favorability of each interaction based on various energy terms (e.g., van der Waals, hydrogen bonding, electrostatic interactions). The pose with the most favorable score is often considered the most probable binding mode jscimedcentral.comresearchgate.netnih.gov.

Detailed Research Findings: Molecular docking is a cornerstone of computer-aided drug design (CADD) and structure-based drug design. It is extensively used for virtual screening of large digital compound libraries, enabling researchers to identify potential drug candidates in silico before costly experimental synthesis and testing. It also assists in hit-to-lead optimization, where the binding modes predicted by docking can guide the rational design of new compounds with improved efficacy and selectivity nih.govresearchgate.net.

In the broader context of research on compounds like this compound, which is a PPARα agonist, molecular docking and computational modeling are essential for understanding how such ligands interact with their nuclear receptor targets. While direct molecular docking studies of this compound were not extensively detailed in the provided snippets, the methodology, including tools like AutoDock Vina, is commonly employed to predict new drug candidates and investigate interactions between compounds and their biological targets patsnap.com. This computational approach provides valuable insights into the molecular mechanisms underlying ligand-receptor binding, guiding the design of novel compounds with desired pharmacological properties.

Future Directions and Unaddressed Research Questions for Gw 590735

Elucidation of Novel Biological Roles Beyond Metabolic Regulation

While GW 590735 is well-characterized for its involvement in lipid metabolism and its potential in treating dyslipidemia, the broader biological landscape influenced by PPARα activation suggests numerous unaddressed questions regarding its novel roles medchemexpress.comcaymanchem.commedchemexpress.com. Peroxisome proliferator-activated receptors (PPARs), including PPARα, are nuclear receptors that regulate energy metabolism, cellular development, and differentiation. Their clinical implications extend to a wide array of conditions beyond metabolic diseases, encompassing chronic inflammatory diseases, infections, autoimmune diseases, neurological and psychiatric disorders, and malignancies mdpi.com.

Specifically, research on other PPARα agonists, such as fenofibrate (B1672516), indicates protective effects against ocular ischemia and the suppression of pathological angiogenesis in the retina, both in vivo and in vitro nih.govgoogle.com. This compound itself has been utilized in studies related to retinal disorders google.comdrugbank.com. This suggests that this compound may possess therapeutic potential in inflammatory and angiogenic processes, particularly within the ocular system, extending beyond its direct metabolic regulatory functions google.com. A critical unaddressed question remains: what are the precise molecular mechanisms and downstream signaling pathways through which this compound exerts these non-metabolic effects? Further investigation is needed to identify any other, entirely distinct biological roles that may be modulated by this compound.

Exploration of Potential in Drug Repositioning

Drug repositioning, which involves identifying new therapeutic uses for existing or previously investigated compounds, offers an attractive avenue for drug discovery due to reduced development time and costs nih.govnih.gov. Given this compound's known mechanism as a PPARα agonist, its potential for repositioning in various diseases warrants further investigation.

Alzheimer's Disease (AD): PPARs are recognized as significant pharmacological targets for Alzheimer's disease mdpi.comresearchgate.netmdpi.com. The field of drug repositioning for AD is actively expanding, with many compounds being explored nih.govnih.govscielo.bralzdiscovery.orgmdpi.com. There is a recognized link between type 2 diabetes and an increased risk of AD, and antidiabetic drugs are actively being investigated for their repositioning potential in AD patsnap.comnih.govresearchgate.netmdpi.comnih.gov. Although this compound has not been explicitly studied for AD repositioning, its association with the APOE gene in a multi-modal graph neural network framework for Parkinson's disease therapeutic discovery hints at potential neurodegenerative links mdpi.com. Future research should directly explore this compound's effects on AD-related pathologies and its potential mechanisms of action in this context.

Type 2 Diabetes (T2D): As a PPARα agonist, this compound's mechanism is highly relevant to type 2 diabetes, given that PPARα agonists are utilized in managing dyslipidemia, a condition frequently co-occurring with T2D medchemexpress.comcaymanchem.commedchemexpress.commdpi.comresearchgate.net. Fibrates, a class of PPARα agonists, are known to improve glycemic parameters mdpi.com. While its primary focus has been dyslipidemia, further studies could investigate its direct impact on insulin (B600854) sensitivity, glucose homeostasis, and other T2D hallmarks.

Acute Myeloid Leukemia (AML): Drug repositioning is a significant area of research for acute myeloid leukemia, driven by the need for novel and more affordable therapies nih.govnih.govcam.ac.ukmdpi.comfrontiersin.org. While "metabolic inhibitors" are being explored as a therapeutic strategy for AML nih.gov, there is currently no direct evidence or published research specifically investigating this compound for its repositioning potential in AML. This represents a significant unaddressed research question and a potential avenue for future inquiry, given the broad metabolic roles of PPARs.

Investigation of Long-Term Effects and Potential Off-Target Activities in Specific Systems

The "Discontinued" status of this compound's development patsnap.com highlights the critical need to thoroughly investigate its long-term effects and potential off-target activities. While the specific reasons for its discontinuation are not detailed in the provided search results, such decisions in drug development often stem from concerns related to safety, efficacy, or pharmacokinetics during extended use.

PPARα agonists, as a class, can exhibit varied safety profiles and clinical outcomes depending on the specific compound and the disease context mdpi.com. For instance, fenofibrate, another PPARα agonist, has been noted to have off-target nephrotoxic effects google.com. This underscores the importance of comprehensive long-term studies for any PPARα agonist, including this compound, to identify and characterize any unforeseen adverse effects or interactions with biological systems beyond the intended target. Future research should prioritize detailed toxicological studies, particularly in relevant animal models, to understand its long-term impact on various organ systems and identify any previously uncharacterized off-target interactions.

Development of Advanced Research Models for Comprehensive Assessment

Current research on this compound and other PPARα agonists has utilized various models, including in vitro cell-based luciferase assays for assessing PPARα agonism google.comnih.govresearchgate.netnih.gov and in vivo mouse models for studying dyslipidemia and retinal dysfunction medchemexpress.comnih.gov. However, a comprehensive understanding of this compound's full pharmacological profile and its potential in new indications necessitates the development and application of more advanced research models.

The integration of in silico modeling and docking studies has already proven valuable in understanding the binding characteristics of compounds to PPARα nih.gov. Future research could leverage more sophisticated computational models, such as molecular dynamics simulations, to predict and analyze complex interactions. Furthermore, the development and utilization of advanced in vitro models, such as organoids (e.g., liver organoids, retinal organoids) or humanized animal models, could provide more physiologically relevant insights into this compound's effects, especially when exploring novel biological roles or long-term impacts in specific human systems. The application of multi-modal graph neural networks, as seen in drug discovery for neurodegenerative diseases, could also be adapted to integrate diverse data types and accelerate the identification of new therapeutic applications for this compound mdpi.com.

Integration with Multi-Omics Approaches for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of this compound's biological effects, particularly beyond its established metabolic pathways, the integration of multi-omics approaches is crucial. Multi-omics, encompassing genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems and is increasingly recognized as a powerful strategy in understanding complex diseases and identifying novel therapeutic targets nih.govresearchgate.netgoogle.com.

For PPARs, gene expression analysis is a standard method to assess their transcriptional activity mdpi.com. Studies have already combined lipidomics and transcriptomics to investigate PPAR activity researchgate.net. Future research on this compound should expand upon these methodologies by integrating data from all omics layers. This could involve:

Genomics/Epigenomics: Investigating how this compound might influence gene expression patterns or epigenetic modifications beyond direct PPARα activation.

Transcriptomics: Detailed analysis of the entire transcriptome to identify novel gene networks and pathways regulated by this compound, especially in non-metabolic contexts.

Proteomics: Identifying changes in protein expression and post-translational modifications in response to this compound treatment, offering insights into its functional impact.

Metabolomics: A deeper dive into the metabolome to uncover subtle metabolic shifts or the involvement of novel metabolic pathways.

Integrating these multi-omics datasets with clinical information and epidemiological risk factors can facilitate a precision medicine approach, allowing for the identification of new biomarkers, therapeutic targets, and a more complete understanding of this compound's intricate biological actions and potential therapeutic breadth nih.gov.

Q & A

Q. What is the molecular mechanism of GW 590735 as a PPARα agonist, and how is its selectivity quantified?

this compound binds to and activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating lipid metabolism. Its potency is quantified by an EC50 of 4 nM for PPARα, with >500-fold selectivity over PPARγ and PPARδ isoforms . Methodologically, selectivity is validated using competitive binding assays and co-activator recruitment studies across PPAR subtypes. For example, in vitro assays comparing activation thresholds (e.g., EC50 ratios for PPARα vs. PPARγ/δ) are critical to confirm specificity .

Q. What experimental models are appropriate for studying this compound’s effects on lipid metabolism?

Primary hepatocytes or PPARα-transfected cell lines (e.g., HepG2) are standard models. Researchers should pair these with lipidomic profiling (e.g., HPLC-MS) to quantify changes in triglycerides, HDL, and LDL levels. In vivo, rodent models of dyslipidemia (e.g., high-fat diet-induced) are used, with this compound administered orally to assess dose-dependent lipid modulation .

Q. How can researchers validate PPARα activation in cellular assays using this compound?

Reporter gene assays (e.g., luciferase under PPAR-responsive promoters) are recommended. Include positive controls like fenofibrate (a known PPARα agonist) and negative controls (e.g., GW 9662 for PPARγ inhibition). Measure downstream targets (e.g., ACOX1, CPT1A) via qPCR or Western blot to confirm pathway activation .

Advanced Research Questions

Q. How do cross-species differences in PPARα activation by this compound impact translational research?

this compound exhibits species-specific EC50 values (e.g., 41.2 nM for human PPARα vs. 29.4 nM for rat PPARα in luciferase assays). Researchers must validate findings across species using isoform-specific assays and consider humanized PPARα mouse models to bridge preclinical and clinical relevance .

Q. What strategies resolve contradictions in reported EC50 values for this compound across studies?

Variability may arise from assay conditions (e.g., cell type, transfection efficiency). Standardize protocols by using reference agonists (e.g., rosiglitazone for PPARγ) and replicate experiments across independent labs. Statistical methods like two-way ANOVA with post hoc tests (e.g., Sidak’s correction) can quantify inter-experimental variability .

Q. How can this compound be integrated into studies exploring PPARα crosstalk with other nuclear receptors?

Co-treatment with PPARγ/δ modulators (e.g., GW 501516 for PPARδ) in dual-reporter assays can elucidate receptor crosstalk. For example, combining this compound with a PPARδ antagonist (e.g., GSK0660) may reveal compensatory lipid regulatory mechanisms. Transcriptomic analysis (RNA-seq) post-treatment can identify overlapping vs. unique target genes .

Q. What methodologies detect off-target effects of this compound in complex biological systems?

High-throughput screening (HTS) against unrelated receptors (e.g., estrogen or glucocorticoid receptors) and kinase panels can identify off-target interactions. In silico docking studies using PPARα crystal structures (PDB ID: 1K7L) predict binding specificity. Experimental validation via competitive binding assays with radiolabeled ligands (e.g., ³H-GW 590735) further confirms selectivity .

Methodological Best Practices

  • Data Reprodubility : Include triplicate measurements for EC50 determinations and report SEM. For in vivo studies, adhere to ARRIVE guidelines for animal sample sizes and randomization .
  • Controls : Use this compound alongside PPARα-null cells or knockout models to confirm receptor dependency .
  • Data Presentation : Tabulate EC50 values with confidence intervals (e.g., Table: hPPARα EC50 = 41.2 ± 0.04 nM, n=13) and avoid duplicating data in figures/text .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GW 590735
Reactant of Route 2
GW 590735

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